(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
“(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic compound. It is related to a class of compounds known as benzamides . Benzamides are significant in organic chemistry and have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzylidene and amine derivatives . The productsScientific Research Applications
Synthesis and Material Applications
Polyene Synthesis and Total Synthesis of Leukotriene B3 : The synthesis of cyclic dimethylalkenylsiloxanes from alkynyl benzyldimethylsilanes, featuring adjacent allylic or homoallylic oxygen substituents, demonstrates the utility of these compounds in the preparation of (Z)-alkene-containing polyenes. This method has been applied to a concise total synthesis of leukotriene B3, showcasing its relevance in complex molecule synthesis (Gudmundsson et al., 2019).
High Performance Thermosets : The synthesis of novel benzoxazine monomers containing allyl groups has been reported, where the thermal cure of these monomers results in thermosets with excellent thermomechanical properties. This suggests their potential application in creating materials with higher thermal stability and mechanical strength (Agag & Takeichi, 2003).
Catalysis and Reaction Mechanisms
Rhodium-Catalyzed Tandem Ylide Formation/[2,3]-Sigmatropic Rearrangement : A study on the rhodium-catalyzed reaction of racemic allyl alcohols with methyl phenyldiazoacetate showcases a two-step process involving an initial oxonium ylide formation followed by a [2,3]-sigmatropic rearrangement. This process competes favorably with the conventional O-H insertion chemistry, highlighting its application in creating tertiary alpha-hydroxycarboxylate derivatives with two adjacent quaternary centers with high enantioselectivity (Li & Davies, 2010).
Stereoselective Synthesis of Allyl Sulfides : A facile stereoselective synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates has been accomplished, further applied for the synthesis of potent antifungal compounds. This method's efficiency underscores its significance in the synthesis of bioactive molecules with potential therapeutic applications (Das et al., 2007).
Properties
IUPAC Name |
prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNKFVUHKMKCKT-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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